4-Hydroxy-2-methoxybenzaldehyde

Catalog No.
S1482274
CAS No.
18278-34-7
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-methoxybenzaldehyde

CAS Number

18278-34-7

Product Name

4-Hydroxy-2-methoxybenzaldehyde

IUPAC Name

4-hydroxy-2-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3

InChI Key

WBIZZNFQJPOKDK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)C=O

Synonyms

4-Hydroxy-o-anisaldehyde; 4-Formyl-3-methoxyphenol;

Canonical SMILES

COC1=C(C=CC(=C1)O)C=O

Organic Synthesis:

  • Precursor for other aromatic compounds: 4-HMB serves as a versatile starting material for the synthesis of various aromatic compounds due to its reactive functional groups (hydroxyl and methoxyl). Studies have demonstrated its use in the synthesis of diverse compounds like flavones, chromones, and diarylheptanoids, which hold potential applications in medicinal chemistry and materials science [, ].

Medicinal Chemistry:

  • Antioxidant and anti-inflammatory properties: Research suggests that 4-HMB exhibits potential antioxidant and anti-inflammatory activities. Studies have shown it to scavenge free radicals and inhibit the production of inflammatory mediators, suggesting its potential use in the development of therapeutic agents for various diseases [, ].

Material Science:

  • Ligand for metal complexes: 4-HMB can act as a ligand, forming coordination complexes with various metal ions. These complexes possess unique properties and find applications in diverse fields like catalysis, sensors, and luminescent materials [, ].

Research Tool:

  • Studying protein-ligand interactions: 4-HMB can be employed as a research tool to study protein-ligand interactions due to its ability to form reversible adducts with specific proteins. This allows for the investigation of protein binding affinities and mechanisms involved in various biological processes [].

4-Hydroxy-2-methoxybenzaldehyde, also known as 4-hydroxy-o-anisaldehyde, is an organic compound with the molecular formula C8H8O3C_8H_8O_3. It belongs to a class of compounds called methoxyphenols, characterized by the presence of a methoxy group attached to a phenolic structure. This compound is notable for its aromatic properties and is structurally related to vanillin, differing only in the position of the hydroxy and methoxy groups on the benzene ring. The compound appears as a white to yellow crystalline powder and has a molecular weight of approximately 152.15 g/mol .

  • Due to the limited research on 4-H2MB, its specific mechanism of action in biological systems remains unknown.
  • No information on the safety hazards of 4-H2MB is currently available.
  • As a general precaution, aromatic aldehydes can exhibit irritant or allergenic properties. It is advisable to handle with appropriate personal protective equipment in a well-ventilated laboratory.
Typical of aldehydes and phenolic compounds. Some notable reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, leading to the formation of larger organic molecules.
  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: It can be reduced to form alcohols.
  • Diels-Alder Reaction: This compound can act as a diene in Diels-Alder reactions, contributing to the synthesis of complex organic structures .

The biological activity of 4-hydroxy-2-methoxybenzaldehyde has been explored in various studies. It exhibits potential antioxidant properties, which may contribute to its therapeutic applications. Additionally, this compound has shown antimicrobial activity against certain bacterial strains, indicating its potential use in medicinal chemistry. Its structural similarity to vanillin suggests it may also possess flavoring and aromatic properties beneficial in food and fragrance industries .

Several methods have been developed for synthesizing 4-hydroxy-2-methoxybenzaldehyde:

  • Hydroxylation of Methoxybenzaldehyde: This method involves the hydroxylation of 2-methoxybenzaldehyde using various reagents such as hydrogen peroxide or peracids under controlled conditions.
  • Refluxing with Hydroxylating Agents: Another approach includes refluxing methoxybenzaldehyde with hydroxylating agents like sodium hydroxide or potassium permanganate.
  • Diels-Alder Reaction: The compound can also be synthesized through inverse electron-demand Diels-Alder reactions involving suitable diene and dienophile combinations .

4-Hydroxy-2-methoxybenzaldehyde finds applications across several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Flavoring Agents: Its aromatic properties make it suitable for use in food flavoring and fragrance formulations.
  • Research: Employed in chemical research for synthesizing other organic compounds due to its reactive functional groups .

Interaction studies involving 4-hydroxy-2-methoxybenzaldehyde have indicated its potential effects on biological systems. Research has shown that it can interact with specific enzymes and receptors, influencing metabolic pathways. For instance, studies suggest that it may modulate antioxidant enzyme activities, thereby providing protective effects against oxidative stress in cells. Further investigations are necessary to fully elucidate its interaction mechanisms and biological implications .

4-Hydroxy-2-methoxybenzaldehyde shares structural similarities with several other compounds, particularly those containing methoxy and hydroxy groups on aromatic rings. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
VanillinMethoxy group at position 3, hydroxy at 4Widely used as a flavoring agent
2-Hydroxy-4-methoxybenzaldehydeHydroxy at position 2, methoxy at 4Isomeric form with distinct properties
EugenolMethoxy at position 1, allyl group at 2Known for its clove-like aroma
GuaiacolMethoxy at position 1, hydroxy at position 2Used in flavoring and medicinal products

The uniqueness of 4-hydroxy-2-methoxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and flavoring further distinguish it within this class of compounds .

Shikimate Pathway Modulation in Aromatic Aldehyde Production

The shikimate pathway serves as the primary route for synthesizing aromatic amino acids, including phenylalanine, which acts as a precursor for 4-hydroxy-2-methoxybenzaldehyde. In plant chloroplasts, phosphoenolpyruvate and erythrose-4-phosphate combine via the shikimate enzyme cascade to yield chorismate, the branch-point metabolite for phenylalanine biosynthesis [5]. Downstream modifications involve the dehydrogenation and methylation of intermediates, with caffeic acid serving as a key substrate for methoxybenzaldehyde formation.

Recent studies on Hemidesmus indicus root cultures demonstrate that shikimate pathway flux correlates directly with 4-hydroxy-2-methoxybenzaldehyde accumulation. Elevated activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the rate-limiting enzyme of the shikimate pathway, has been observed during peak production phases [5]. Table 1 summarizes critical enzymatic checkpoints in this pathway:

Table 1: Key Enzymes in Shikimate Pathway Modulation

EnzymeFunctionSubstrateProduct
DAHPSCatalyzes first committed stepPhosphoenolpyruvate3-Deoxy-D-arabino-heptulosonate-7-phosphate
Chorismate mutaseDiverts chorismate to phenylalanine branchChorismatePrephenate
Arogenate dehydrogenaseConverts arogenate to phenylalanineL-ArogenateL-Phenylalanine

Phenylalanine Ammonia-Lyase Mediated Biosynthesis

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid, initiating the phenylpropanoid pathway. In Betula platyphylla cell cultures, PAL activity exhibits a time-dependent increase following elicitation, correlating with heightened 4-hydroxy-2-methoxybenzaldehyde synthesis [7]. This enzyme’s isoforms show tissue-specific expression, with root and stem tissues in Hemidesmus indicus displaying 3-fold higher activity compared to leaves [5].

The cinnamic acid produced by PAL undergoes hydroxylation and methylation to form ferulic acid, which is subsequently oxidized to vanillin intermediates. Isomer-specific O-methyltransferases then direct the methoxy group to the C-2 position, yielding 4-hydroxy-2-methoxybenzaldehyde. Kinetic studies reveal that PAL’s Km value for phenylalanine in H. indicus is 12.5 μM, indicating high substrate affinity under physiological conditions [5].

Elicitor-Induced Production in Root Organ Cultures

Elicitors such as chitosan, methyl jasmonate, and salicylic acid enhance 4-hydroxy-2-methoxybenzaldehyde production by upregulating defense-related pathways. In B. platyphylla suspension cultures, 100 μg/mL chitosan elicitation increases PAL activity by 240% within 48 hours, concomitant with a 1.8-fold rise in 4-hydroxy-2-methoxybenzaldehyde yield [7]. Table 2 contrasts elicitor effects on metabolite synthesis:

Table 2: Elicitor Impact on 4-Hydroxy-2-Methoxybenzaldehyde Production

ElicitorConcentrationExposure Time (h)PAL Activity Increase (%)Metabolite Yield (mg/g DW)
Chitosan100 μg/mL482404.2 ± 0.3
Methyl Jasmonate50 μM721803.1 ± 0.2
Salicylic Acid1 mM241502.8 ± 0.4

Mechanistically, elicitors activate mitogen-activated protein kinase cascades, leading to transcriptional upregulation of PAL and cinnamate-4-hydroxylase genes. This transcriptional burst is transient, peaking at 6–12 hours post-elicitation before returning to baseline levels [7].

Compartmentalization of Secondary Metabolite Synthesis

4-Hydroxy-2-methoxybenzaldehyde synthesis and storage are spatially segregated within plant cells. Initial hydroxylation and methylation occur in the cytoplasm, while final aldehyde group formation takes place in peroxisomes. In H. indicus, subcellular fractionation studies identify vacuoles as primary storage sites, with concentrations reaching 8.3 mM in specialized parenchyma cells [5].

Membrane transporters, including ATP-binding cassette (ABC) proteins, mediate metabolite trafficking across organelles. For instance, AtABCG14 in Arabidopsis homologs facilitates cinnamic acid export from chloroplasts to the endoplasmic reticulum, ensuring substrate availability for downstream modifications [5]. Such compartmentalization minimizes cytotoxicity and enables rapid mobilization during stress responses.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxy-2-methoxybenzaldehyde

Dates

Modify: 2023-09-14

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